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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical breakpoints for the

aminoglycoside antibiotic Plazomicin as established by two leading international standards

organizations: the Clinical and Laboratory Standards Institute (CLSI) and the European

Committee on Antimicrobial Susceptibility Testing (EUCAST). Understanding the nuances of

these breakpoints is critical for the accurate interpretation of antimicrobial susceptibility testing

(AST) data, which in turn informs clinical decision-making, surveillance of resistance trends,

and the development of new therapeutic agents.

Plazomicin Breakpoint Comparison
The interpretive criteria for Plazomicin, which categorize a bacterial isolate as Susceptible (S),

Intermediate (I) or Susceptible-Increased Exposure (I), or Resistant (R) based on its Minimum

Inhibitory Concentration (MIC), differ between CLSI and EUCAST. These differences can have

significant implications for the reported susceptibility rates of clinically important pathogens.

Organism Group
CLSI (M100-ED33, 2023)
Breakpoints (mg/L)

EUCAST (v 13.0, 2023)
Breakpoints (mg/L)

Enterobacterales S ≤ 2, I = 4, R ≥ 8 S ≤ 2, R > 2

Note: The FDA has recognized the CLSI M100 standard for Plazomicin[1]. It is important to

note that EUCAST does not have an "Intermediate" category equivalent to CLSI's, instead
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using a "Susceptible, Increased Exposure" (I) category which implies that there is a high

likelihood of therapeutic success because exposure to the agent is increased by adjusting the

dosing regimen or by its concentration at the site of infection. For Plazomicin and

Enterobacterales, EUCAST only defines susceptible and resistant breakpoints.

Impact on Susceptibility Rates: A Data-Driven
Comparison
The variance in breakpoints directly impacts the reported susceptibility of bacterial isolates.

Several studies have highlighted these discrepancies. For instance, a study analyzing

Enterobacterales isolates from U.S. hospitals found that applying different breakpoint criteria

resulted in varied susceptibility rates for other aminoglycosides, and similar effects can be

inferred for Plazomicin given the different categorical cutoffs[2][3].

Bacterial Isolate
Group

Susceptibility Rate
(%) based on CLSI
Breakpoints

Susceptibility Rate
(%) based on
EUCAST
Breakpoints

Data Source

Enterobacterales 97.0% (at ≤2 mg/L)

Not directly compared

in this study, but

different breakpoints

for other

aminoglycosides

showed lower

susceptibility with

EUCAST criteria.

[2]

Gentamicin-resistant

Enterobacteriaceae
96.5% 95.5% [3][4]

Tobramycin-resistant

Enterobacteriaceae
96.9% 96.5% [3][4]

Amikacin-resistant

Enterobacteriaceae
64.3% 90.0% [3][4]
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These data underscore the importance of specifying the utilized guideline when reporting

susceptibility results, as interpretations can vary significantly.

Experimental Protocols for Plazomicin
Susceptibility Testing
The determination of Plazomicin's MIC is primarily performed using the reference broth

microdilution method, as detailed by both CLSI and EUCAST.

Broth Microdilution Method
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial

agent. The methodologies outlined by CLSI in document M07 and by EUCAST, which aligns

with the ISO 20776-1 standard, are largely harmonized.

Key Methodological Steps:

Preparation of Antimicrobial Solutions: Plazomicin is serially diluted in cation-adjusted

Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically

adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x

10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5

x 10^5 CFU/mL in the test wells.

Inoculation of Microdilution Trays: Standard 96-well microdilution trays containing the serially

diluted Plazomicin are inoculated with the bacterial suspension. A growth control well

(containing no antibiotic) and a sterility control well (containing uninoculated broth) are

included.

Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16-20 hours

for non-fastidious organisms like Enterobacterales.

MIC Determination: Following incubation, the trays are examined for visible bacterial growth.

The MIC is recorded as the lowest concentration of Plazomicin that completely inhibits

visible growth of the organism.
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Visualizing the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for conducting a comparative analysis of

antimicrobial breakpoints between CLSI and EUCAST.
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Phase 1: Data Collection & Preparation

Phase 2: Data Interpretation

Phase 3: Comparative Analysis

Phase 4: Reporting & Conclusion

Bacterial Isolate
Collection

Isolate Identification
(e.g., MALDI-TOF, 16S rRNA)

Antimicrobial Susceptibility Testing
(Broth Microdilution for Plazomicin MIC)

Interpret MICs using
CLSI Breakpoints

Interpret MICs using
EUCAST Breakpoints

Compare Susceptibility Categorization
(S, I, R)

Analyze Discordant Results

Report Findings with Clear
Reference to Guidelines Used

Draw Conclusions on the Impact
of Different Breakpoints

Click to download full resolution via product page

Caption: Workflow for comparing CLSI and EUCAST antimicrobial breakpoints.
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In conclusion, while both CLSI and EUCAST provide indispensable guidance for antimicrobial

susceptibility testing, the differences in their Plazomicin breakpoints for Enterobacterales can

lead to divergent interpretations of susceptibility. For researchers, drug developers, and clinical

microbiologists, a thorough understanding of these differing standards is paramount for the

global harmonization of surveillance data and the effective clinical application of Plazomicin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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